
2-(2-methylpiperazin-1-yl)-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for PRX-00933 involves the preparation of its hydrochloride salt formThe specific reaction conditions and reagents used in the synthesis are detailed in patent WO 2014140631 A1 .
Chemical Reactions Analysis
PRX-00933 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a research tool to study the 5-HT2C receptor and its role in various physiological processes.
Medicine: PRX-00933 has shown promise in the treatment of hypertension, obesity, and glaucoma.
Industry: The compound’s ability to modulate 5-HT2C receptors makes it a valuable tool for developing new pharmacological strategies for treating various pathological conditions
Mechanism of Action
PRX-00933 exerts its effects by acting as an agonist at the 5-HT2C receptor, a G protein-coupled receptor expressed in various brain regions. By binding to this receptor, PRX-00933 modulates the interaction between serotonergic and dopaminergic systems, which plays a critical role in regulating mood, affective behavior, and memory. The compound’s mechanism of action involves the activation of specific molecular pathways that influence these physiological processes .
Comparison with Similar Compounds
PRX-00933 is unique in its high selectivity and potency as a 5-HT2C receptor agonist. Similar compounds include:
BVT-933: Another 5-HT2C receptor agonist with similar therapeutic potential.
PNU-183933: A compound with comparable pharmacological properties.
GW876167: Another name for PRX-00933, highlighting its role as a 5-HT2C receptor agonist
These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles and specific therapeutic applications.
Properties
Molecular Formula |
C16H22ClN5O2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(2-methylpiperazin-1-yl)-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride |
InChI |
InChI=1S/C16H21N5O2.ClH/c1-13-11-18-7-8-21(13)15-16(20-6-5-19-15)23-10-9-22-14-3-2-4-17-12-14;/h2-6,12-13,18H,7-11H2,1H3;1H |
InChI Key |
SAQDAMABRIBIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



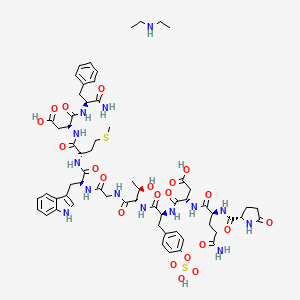
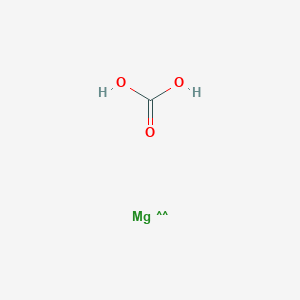
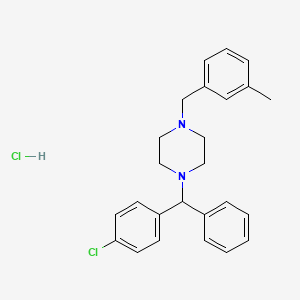
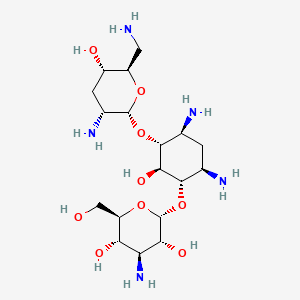
![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B10774780.png)
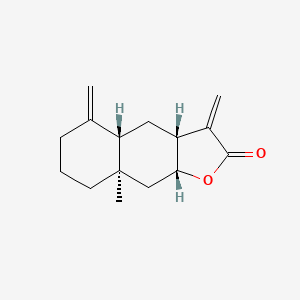
![(5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10774789.png)
![[(4R,5S,7R,9R,10R,11E,13E,16R)-10-acetyloxy-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10774791.png)
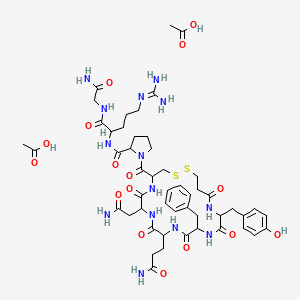
![3-methyl-5-[(6R)-6-[[(1S)-1-phenylethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774800.png)
![methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate](/img/structure/B10774804.png)
![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B10774808.png)
![3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774816.png)
